2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide
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Overview
Description
2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a nitrobenzamide moiety, and a piperidine derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:
Formation of the oxadiazole ring: This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives under acidic or basic conditions.
Introduction of the piperidine moiety: This step involves the alkylation of the oxadiazole intermediate with a piperidine derivative, often using a suitable base such as sodium hydride.
Attachment of the nitrobenzamide group: The final step involves the coupling of the piperidine-oxadiazole intermediate with a nitrobenzoyl chloride derivative under basic conditions, typically using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The piperidine moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution reactions: These can yield a variety of derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs due to its unique structure and potential biological activity.
Biological Studies: The compound can be used to study the interactions of oxadiazole derivatives with biological targets.
Industrial Applications: It may find use in the development of new materials or as a precursor for other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The oxadiazole ring and nitrobenzamide moiety may play key roles in binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazole
Uniqueness
2-methyl-N-((5-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)-3-nitrobenzamide is unique due to its combination of an oxadiazole ring, a nitrobenzamide moiety, and a piperidine derivative. This combination of functional groups is not commonly found in other compounds, making it a valuable target for further research and development.
Properties
IUPAC Name |
2-methyl-N-[[5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]-3-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O5S/c1-12-6-8-23(9-7-12)17(25)11-30-19-22-21-16(29-19)10-20-18(26)14-4-3-5-15(13(14)2)24(27)28/h3-5,12H,6-11H2,1-2H3,(H,20,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWGDMDJDXPTEJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)CSC2=NN=C(O2)CNC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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